2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene
Description
2,4,12-Triazatricyclo[7.3.0.0³,⁷]dodeca-1,3(7),5,8,10-pentaene is a nitrogen-rich tricyclic compound characterized by a fused bicyclic core with three nitrogen atoms at positions 2, 4, and 12. Its structure comprises a [7.3.0.0³,⁷] bridge system, forming a rigid, planar framework with conjugated π-electrons across the pentaene system.
Properties
IUPAC Name |
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-8-6(1)5-7-2-4-11-9(7)12-8/h1-5H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPFMKGKFINTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC3=C(C=CN3)C=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646807 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-79-9 | |
| Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine can be synthesized using the Bischler reaction, which involves the condensation of α-hydroxy-ketones with 2,6-diaminopyridine. This reaction yields 6-amino-1-pyrrolo[2,3-b]pyridines and the novel system 1,7-dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine with various alkyl and aryl substituents .
Industrial Production Methods
Industrial production methods for 1,7-dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine are not well-documented in the literature. the Bischler reaction remains a key synthetic route for laboratory-scale preparation.
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine derivatives .
Scientific Research Applications
1,7-Dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are explored as potential Janus kinase inhibitors for the treatment of rheumatoid arthritis.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,7-dihydrodipyrrolo[2,3-b:3’,2’-e]pyridine involves its interaction with molecular targets such as Janus kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby modulating signaling pathways involved in inflammatory responses . The linear arrangement of its rings and the characteristic position of hydrogen bond donors and acceptors allow it to accommodate conformational changes in the binding cavity while maintaining interactions with ATP-binding residues .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heteroatom Variations in the Tricyclic Core
Compounds with analogous tricyclic frameworks but differing in heteroatom composition (N, S, O) exhibit distinct electronic and steric properties:
Key Observations :
- Nitrogen Count : Increasing nitrogen atoms (e.g., hexaaza derivatives ) enhance hydrogen-bonding capacity and π-π stacking, favoring biological interactions.
- Sulfur/Oxygen Inclusion : Thia- or dioxa-analogs (e.g., ) introduce redox-active sites or alter solubility.
- Substituent Effects : Aromatic groups (e.g., phenyl in ) improve lipophilicity, while electron-withdrawing groups (e.g., p-fluorophenyl in ) modulate electronic density for anion recognition.
Research Findings and Data Highlights
Crystallographic Data
- Hexaazatricyclo Compound () : Single-crystal X-ray analysis (T = 293 K) confirmed a mean C–C bond length of 0.005 Å and planar geometry (R factor = 0.041), critical for π-π interactions in solid-state packing.
- Chlorophenyl Derivative () : Structural studies revealed distorted tetrahedral coordination at sulfur, influencing intermolecular interactions.
Thermodynamic Stability
- Urea derivatives of triazatricyclo compounds exhibit high thermal stability (decomposition >250°C), attributed to rigid conjugation and hydrogen-bonding networks .
Biological Activity
2,4,12-Triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure and the presence of a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C₁₂H₁₃N₃
- Molecular Weight : 247.25 g/mol
The compound's structure is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate various signaling pathways that are crucial for cellular function.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties through:
- Inhibition of cell proliferation : Research shows that the compound can inhibit the growth of various cancer cell lines.
- Induction of apoptosis : It has been observed to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Case Study: Anticancer Efficacy
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05). The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various pathogens:
- Bacterial Inhibition : In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
- Fungal Activity : It has shown potential against fungal strains like Candida albicans.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | Staphylococcus aureus | 20 | |
| Antimicrobial | Candida albicans | 25 |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tricyclic Framework : Initial steps include cyclization reactions involving triazole precursors.
- Functionalization : Subsequent steps may involve introducing functional groups that enhance biological activity.
Derivatives and Their Activities
Research into derivatives of this compound has revealed that modifications can significantly alter biological activity:
- 11-(furan-2-yl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one has shown enhanced anticancer properties compared to the parent compound.
Comparison of Derivatives
| Compound Name | Activity Type | IC₅₀ (µM) |
|---|---|---|
| 2,4,12-Triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5... | Anticancer | 15 |
| 11-(furan-2-yl)-1,8,12-triazatricyclo[7.3.0.03,... | Enhanced Anticancer | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
